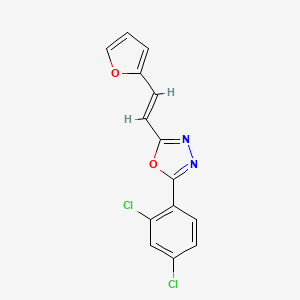

(E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

2-(2,4-dichlorophenyl)-5-[(E)-2-(furan-2-yl)ethenyl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-9-3-5-11(12(16)8-9)14-18-17-13(20-14)6-4-10-2-1-7-19-10/h1-8H/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZCKTSZGZABHE-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound involves several chemical reactions. Initially, the compound is synthesized through a series of reactions involving furan derivatives and dichlorophenyl precursors. The process typically includes:

- Formation of Oxadiazole Ring : The oxadiazole ring is formed by cyclization reactions involving hydrazides and appropriate carbonyl compounds.

- Wittig Reaction : This step involves the reaction of phosphonium salts with aldehydes to yield the desired vinyl derivatives.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity.

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- U-937 (monocytic leukemia)

The IC50 values for these cell lines ranged from to , indicating a potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction. Flow cytometry assays revealed that the compound activates apoptotic pathways in treated cells by increasing levels of p53 and caspase-3 cleavage .

Comparative Biological Activity

A comparative analysis of various oxadiazole derivatives indicates that this compound demonstrates superior biological activity compared to others in its class. The following table summarizes the IC50 values of selected oxadiazole derivatives against different cancer cell lines:

| Compound Name | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| (E)-Oxadiazole A | MCF-7 | 10.38 | |

| (E)-Oxadiazole B | A549 | 12.5 | |

| (E)-Doxorubicin | MCF-7 | 15.0 | |

| (E)-Dichloro-Oxadiazole | U-937 | 8.0 |

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

-

Study on MCF-7 Cells : In vitro studies showed that treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis markers after 24 hours.

"The compound's ability to induce apoptosis was confirmed through increased expression levels of pro-apoptotic proteins" .

- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth rates compared to control groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including (E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole. Research indicates that compounds with oxadiazole cores exhibit significant antibacterial and antifungal activities. For instance, a series of novel 1,3,4-oxadiazoles were synthesized and tested against various bacterial strains. The results demonstrated that certain derivatives showed comparable efficacy to established antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Properties

The anticancer properties of this compound have been explored through in vitro studies. Compounds in the oxadiazole family have shown cytotoxic effects against several cancer cell lines. For example, derivatives were tested against glioblastoma cells and exhibited significant apoptosis-inducing capabilities . In vivo studies using model organisms like Drosophila melanogaster also indicated that these compounds could effectively lower glucose levels in diabetic models while exhibiting anticancer activity .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives is another area of interest. Studies have shown that these compounds can scavenge free radicals and protect cellular components from oxidative stress. The incorporation of furan moieties into the oxadiazole structure enhances this activity. In one study, synthesized oxadiazoles were evaluated for their antioxidant capacity using various assays, demonstrating a significant ability to inhibit oxidative damage .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multiple steps including the reaction of furan derivatives with appropriate reagents to form the oxadiazole ring. The structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the oxadiazole ring can significantly influence biological activity. For instance, substituents on the phenyl ring have been shown to enhance antimicrobial and anticancer efficacy .

Case Studies and Experimental Data

Q & A

Q. What are the common synthetic routes for preparing (E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole?

The compound can be synthesized via cyclization of thiosemicarbazides followed by functionalization. For example, 1,3,4-oxadiazole derivatives are often prepared by reacting hydrazides with carbon disulfide under basic conditions to form thiol intermediates, which are then alkylated or oxidized (e.g., using iodomethane or mCPBA) . The (E)-vinyl configuration can be achieved through Wittig reactions or controlled elimination steps, ensuring stereochemical fidelity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization typically involves NMR (¹H, ¹³C), HRMS, and single-crystal X-ray diffraction. For instance, crystallographic data for analogous oxadiazoles confirm planar oxadiazole rings and substituent orientations . Elemental analysis (CHNS) and spectroscopic correlations (e.g., IR for C=N/C-O stretches) further validate purity .

Q. What in vitro assays are used to evaluate its antibacterial potential?

Antibacterial activity is assessed via toxicity regression models. For example, EC₅₀ values for related oxadiazoles against rice bacterial leaf blight were determined using dose-response curves (e.g., y = 1.04x + 3.21, R² = 0.99) . Standard protocols involve agar dilution or microbroth dilution methods, with bismerthiazole as a positive control .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence its bioactivity?

Substituents like dichlorophenyl and furylvinyl enhance electron-withdrawing properties, improving interactions with biological targets. For example, 2,4-dichlorophenyl derivatives show higher α-glucosidase inhibition (IC₅₀ = 3.23 μM) compared to non-halogenated analogs, attributed to enhanced hydrophobic binding and halogen bonding . Molecular docking studies (e.g., using AutoDock Vina) can map interactions with enzyme active sites .

Q. What computational methods are employed to predict its stability and reactivity?

Density functional theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO). Exact exchange terms in functionals improve thermochemical accuracy (e.g., 2.4 kcal/mol deviation in atomization energies) . Solvent effects are modeled using PCM or SMD for pharmacokinetic predictions .

Q. How can conflicting data on efficacy vs. toxicity be resolved?

While some oxadiazoles show potent bioactivity (e.g., EC₅₀ < 10 μg/mL against pathogens) , structurally related derivatives are classified as 2B carcinogens due to nitro-furan motifs . Mitigation strategies include:

- Structural optimization : Replace nitro groups with safer electron-withdrawing substituents (e.g., sulfonyl).

- In silico toxicity screening : Use tools like Derek Nexus or ProTox-II to flag mutagenic alerts .

- Metabolic profiling : Assess metabolite formation (e.g., via CYP450 isoforms) to identify toxic intermediates .

Q. What role does stereochemistry play in its mechanism of action?

The (E)-configuration of the vinyl group is critical for planar alignment with biological targets. For example, (E)-isomers of oxadiazole derivatives exhibit superior inhibition of MRTF/SRF-mediated transcription (IC₅₀ = 0.1 μM) compared to (Z)-isomers, as shown in fluorescence polarization assays . Molecular dynamics simulations reveal stable π-π stacking with aromatic residues in target proteins .

Methodological Considerations

- Synthetic Reproducibility : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent oxidation of thiol intermediates .

- Bioassay Validation : Include positive controls (e.g., acarbose for α-glucosidase assays ) and triplicate measurements to ensure statistical robustness.

- Computational Best Practices : Benchmark DFT methods against experimental crystallographic data to validate accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.